6-(4-fluorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one
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Overview
Description
6-(4-fluorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the 4-fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Attachment of the piperazine moiety: This can be done through a nucleophilic substitution reaction where the piperazine ring is introduced to the pyridazinone core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Various substitution reactions can take place, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogenated compounds and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying enzyme interactions and receptor binding.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-chlorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one
- 6-(4-methylphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one
Uniqueness
The presence of the 4-fluorophenyl group in 6-(4-fluorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one may confer unique properties, such as increased lipophilicity or enhanced binding affinity to certain biological targets, compared to its analogs.
Properties
IUPAC Name |
6-(4-fluorophenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2/c23-18-8-6-17(7-9-18)20-10-11-21(28)27(24-20)16-22(29)26-14-12-25(13-15-26)19-4-2-1-3-5-19/h1-11H,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIABFSNYVZZGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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